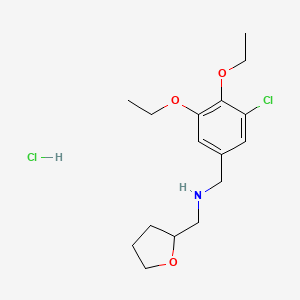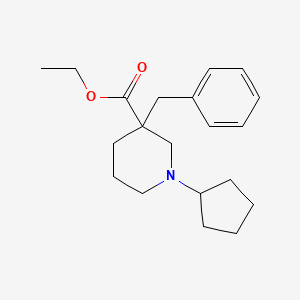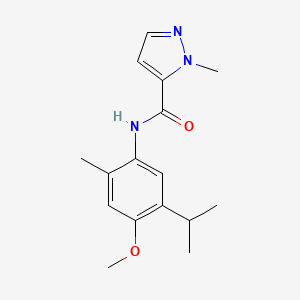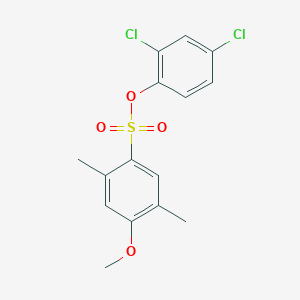
(3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
Descripción general
Descripción
(3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, also known as CDM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDM belongs to a class of compounds called benzylamines, which have been studied for their ability to modulate various biological pathways.
Mecanismo De Acción
The mechanism of action of (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the modulation of the Nrf2-Keap1 pathway, which is responsible for regulating cellular response to oxidative stress. (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has also been shown to modulate the activity of various enzymes and signaling pathways that are involved in inflammation and cell death.
Biochemical and physiological effects:
(3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been shown to have beneficial effects on various biochemical and physiological parameters. Studies have shown that (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride can reduce oxidative stress, inflammation, and cell death in various tissues. (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride in lab experiments is its high purity and yield. (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is also stable under various storage conditions, which makes it easy to handle in lab settings. One limitation of using (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is its relatively high cost compared to other compounds that have similar effects.
Direcciones Futuras
There are several future directions for research on (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride and its effects on various biological pathways. Additionally, studies are needed to optimize the synthesis of (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride and develop more efficient methods for its production.
Aplicaciones Científicas De Investigación
(3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been studied for its potential therapeutic applications in various fields of research. One major area of interest is its neuroprotective effects. Studies have shown that (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride can protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has also been shown to have anti-inflammatory effects in other tissues, such as the liver and kidneys.
Propiedades
IUPAC Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3.ClH/c1-3-19-15-9-12(8-14(17)16(15)20-4-2)10-18-11-13-6-5-7-21-13;/h8-9,13,18H,3-7,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIRVAJBGIQBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2CCCO2)Cl)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4752492.png)

![4-[({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4752500.png)

![1-[(4-tert-butylphenoxy)methyl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4752504.png)



![5-(4-chlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4752546.png)



![N-butyl-N'-[1-(4-tert-butylphenyl)ethyl]thiourea](/img/structure/B4752569.png)
